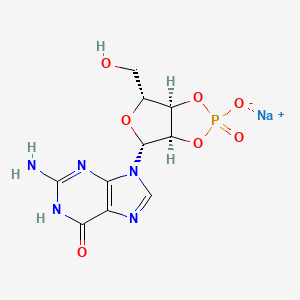
Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate is a versatile chemical compound used in various scientific research applications. It exhibits exceptional properties, making it suitable for diverse fields like polymer coatings, adhesives, and material synthesis. It is an intermediate in the synthesis of β-Triglycidyl Isocyanurate (T793805), a crosslinker and neoplasm inhibitor .
Synthesis Analysis
Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate is an intermediate in the synthesis of β-Triglycidyl Isocyanurate (T793805), a crosslinker and neoplasm inhibitor . It is also used in the synthesis of Triglycidyl Isocyanurate-d15 (T793817), an isotope labelled Triglycidyl isocyanurate .Molecular Structure Analysis
The molecular formula of Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate is C12H17Cl2N3O6 . It has a molecular weight of 370.18588 .Chemical Reactions Analysis
As an intermediate, Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate is used in the synthesis of β-Triglycidyl Isocyanurate (T793805), a crosslinker and neoplasm inhibitor . It is also used in the synthesis of Triglycidyl Isocyanurate-d15 (T793817), an isotope labelled Triglycidyl isocyanurate .Physical And Chemical Properties Analysis
Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate is soluble in DCM . It is an oil form and has a light yellow color .Safety And Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate involves the reaction of epichlorohydrin, sodium hydroxide, cyanuric acid, and 3-chloro-2-hydroxypropylamine.", "Starting Materials": [ "Epichlorohydrin", "Sodium hydroxide", "Cyanuric acid", "3-chloro-2-hydroxypropylamine" ], "Reaction": [ "Add epichlorohydrin to a reaction vessel", "Add sodium hydroxide to the reaction vessel to adjust the pH to 11-12", "Add cyanuric acid to the reaction vessel and stir for 30 minutes", "Add 3-chloro-2-hydroxypropylamine to the reaction vessel and stir for 4 hours", "Heat the reaction mixture to 80-90°C for 6 hours", "Cool the reaction mixture and filter the solid product", "Wash the solid product with water and dry in a vacuum oven" ] } | |
Numéro CAS |
53866-66-3 |
Nom du produit |
Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate |
Formule moléculaire |
C₁₂H₁₇Cl₂N₃O₆ |
Poids moléculaire |
370.19 |
Synonymes |
1,3-Bis(3-chloro-2-hydroxypropyl)-5-(oxiranylmethyl)-1,3,5-triazine-2,4,5-(1H,3H,5H)-trione; 1,3-Bis(3-chloro-2-hydroxypropyl)-5-(2-oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)



